molecular formula C14H15NO3 B1347141 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione CAS No. 56658-35-6

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1347141
CAS RN: 56658-35-6
M. Wt: 245.27 g/mol
InChI Key: HAFOAXRAJBJRMB-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Structure and Interaction Analysis

Research has demonstrated the significance of isoindole-1,3(2H)-dione derivatives in chemical structure and interaction studies. For instance, studies involving compounds similar to "2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione" have revealed insights into their planarity, molecular interactions, and crystal structure. Weak C—H...O interactions and C—H...π interactions have been observed, contributing to the understanding of molecular packing and steric effects within crystals (Tariq et al., 2010). These findings are crucial for developing materials with desired physical properties and for understanding the molecular basis of their functions.

Synthesis of Novel Compounds

Isoindole-1,3(2H)-dione derivatives serve as key intermediates in the synthesis of various novel compounds. For example, the Biginelli synthesis of novel dihydropyrimidinone derivatives containing a phthalimide moiety demonstrates the versatility of these compounds in creating biologically active molecules (Bhat et al., 2020). Such synthetic methodologies expand the chemical space of potential therapeutic agents and materials with unique properties.

Biological Activities Exploration

Isoindole-1,3(2H)-dione derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. Research on the synthesis and evaluation of these compounds' activities provides insights into their potential therapeutic applications. For instance, the synthesis of functionalized 5-(isoindole-1,3-dione)-pyrimidinones and their screening for anticonvulsant activities highlight the pharmaceutical relevance of these molecules (Sharma et al., 2016). Another study demonstrated the anticancer activity of isoindole-1,3(2H)-dione compounds, further emphasizing the importance of these derivatives in drug discovery (Tan et al., 2020).

Safety And Hazards

The safety and hazards of “2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione” are not available in the literature I found.


Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione”. Understanding its chemical properties and reactions could open up new avenues in various fields.


Please note that this information is based on the closest related compounds I could find, and may not fully apply to “2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione”.


properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFOAXRAJBJRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307865
Record name 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione

CAS RN

56658-35-6
Record name 56658-35-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Potassium phthalimide (82.86 g, 0.447 mol) is added to a stirred solution of bromopinacolone (80.10 g, 0.447 mol) in toluene (300 ml). The-suspension is refluxed for 19 h, cooled, and then the precipitate is filtered off and discarded. The filtrate is cooled in an ice-bath and treated with petroleum ether (550 ml). The resulting precipitate is collected by filtration. The mother liquor is reduced to circa 100 ml by evaporation in vacuo, and a further quantity of precipitate which forms is collected by filtration and combined with the first crop, giving 2-(3,3-dimethyl-2-oxo-butyl)-isoindole-1,3-dione (total yield 83.5 g, 76%) as colourless crystals, m.p. 96-99° C.
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